molecular formula C10H5ClF3N3 B13716592 2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine

2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine

Katalognummer: B13716592
Molekulargewicht: 259.61 g/mol
InChI-Schlüssel: YXMGZHGZCRGQMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom, a pyridin-4-yl group, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the desired substituents. One common method involves the use of chlorinating agents to introduce the chlorine atom, followed by the introduction of the pyridin-4-yl group through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pyridin-4-yl group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-6-(pyridin-4-yl)pyrimidine

Uniqueness

2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical properties

Eigenschaften

Molekularformel

C10H5ClF3N3

Molekulargewicht

259.61 g/mol

IUPAC-Name

2-chloro-4-pyridin-4-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H5ClF3N3/c11-9-16-7(6-1-3-15-4-2-6)5-8(17-9)10(12,13)14/h1-5H

InChI-Schlüssel

YXMGZHGZCRGQMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=CC(=NC(=N2)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.